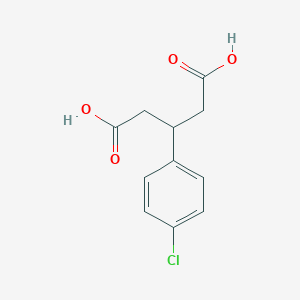

3-(4-Chlorophenyl)pentanedioic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXVLIVRJJNJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188759 | |

| Record name | 3-(4-Chlorophenyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35271-74-0 | |

| Record name | 3-(4-Chlorophenyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35271-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl) glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035271740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl) glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Chlorophenyl)glutaric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGC932VYC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Desymmetrization of 3 4 Chlorophenyl Glutarimide Cgi :an Alternative and Equally Effective Route is the Hydrolysis of the Corresponding Cyclic Imide, Cgi.dokumen.pubresearchgate.netscreening Efforts Identified Imidases from Alcaligenes Faecalis Nbrc13111 and Burkholderia Phytofirmans Dsm17436 As Potent Catalysts for This Transformation.dokumen.pubresearchgate.netthe Reaction, Catalyzed by Either Whole Cells or the Purified Imidases Afih and Bpih , Produces R Cgm with High Enantioselectivity.dokumen.pubresearchgate.net

Kinetic and Mechanistic Studies of Biocatalyzed Reactions

Understanding the kinetic properties and reaction mechanisms of these novel enzymes is crucial for process optimization and enzyme engineering. Preliminary characterization of the imidases BpIH and AfIH revealed that they are stable over a pH range of 6-10, with an optimal pH of 9.0. researchgate.netnih.gov They are also stable at temperatures below 40°C and are not metalloproteins, which simplifies their application in industrial settings. researchgate.netnih.gov The specific activity of purified BpIH for the conversion of CGI to (R)-CGM was determined to be 0.95 U/mg. dokumen.pubresearchgate.net

Mechanistically, these enzymes are hydrolases that catalyze the cleavage of an amide or imide bond. unipd.it The reaction proceeds via a nucleophilic attack on a carbonyl group of the substrate. unipd.it For the imidase BpIH, homology modeling and molecular docking studies have suggested a potential catalytic triad (B1167595) of E38-H127-W131. nih.gov

To improve the efficiency of the CGD hydrolysis, the amidase CoAM from Comamonas sp. KNK3-7 was subjected to protein engineering. researchgate.netresearchgate.net While the wild-type enzyme expressed in E. coli was effective, it could not achieve complete conversion of 166.2 mmol/L CGD within 28 hours. researchgate.netresearchgate.net By mutating single amino acids in the predicted substrate-binding domain, a significantly improved variant was created. researchgate.net The L146M mutant (where leucine (B10760876) at position 146 was replaced by methionine) showed markedly increased reactivity. researchgate.net This engineered enzyme was able to complete the conversion of 166.2 mmol/L CGD in just 4 hours. researchgate.net Kinetic analysis revealed that the L146M mutant possessed a lower Km value than the wild-type CoAM, indicating a higher substrate affinity, which contributed to its enhanced catalytic efficiency. researchgate.net

Scalability and Industrial Implementation of Biocatalytic Processes

The ultimate goal of developing biocatalytic routes is their implementation in scalable, cost-effective, and sustainable industrial manufacturing processes. acs.org The enzymatic methods for producing optically active monoamides of 3-(4-chlorophenyl)pentanedioic acid show significant promise for industrial application. nih.gov These "green" processes operate under mild conditions, avoid harsh chemical reagents, and provide high yields and excellent optical purity, which are key advantages over traditional chemical synthesis. nih.govacs.org

The use of recombinant whole-cell biocatalysts, such as E. coli expressing the CoAM or BpIH enzymes, is a particularly efficient approach for large-scale production. researchgate.netacs.org This strategy can be more economical as it eliminates the need for costly enzyme purification, and cofactor regeneration is handled by the cell's metabolism. illinois.edu

While detailed studies for the industrial-scale production of (R)-CGM are ongoing, the potential for scalability has been demonstrated for analogous processes. dokumen.pubacs.org For instance, an engineered D-hydantoinase has been successfully used for the kilogram-scale synthesis of (R)-3-isobutylglutaric acid monoamide, a key intermediate for the drug pregabalin, achieving a >99.0% molar yield and 99.8% e.e. nih.gov This success underscores the industrial viability of using engineered enzymes in whole-cell biotransformations for producing 3-substituted glutaric acid monoamides.

Key considerations for industrial implementation include process optimization, biocatalyst stability and recovery, and downstream processing. d-nb.infomdpi.com Downstream processing to isolate the final product can be achieved through conventional methods such as extraction with an organic solvent followed by crystallization. kyoto-u.ac.jp For whole-cell processes, the biocatalyst can be easily separated by filtration. acs.org The development of robust and recyclable biocatalysts, potentially through immobilization, is a critical factor for improving process economics and sustainability. spinchem.com The successful engineering of enzymes like CoAM to have higher activity and substrate affinity significantly reduces reaction times, which directly translates to smaller reactor volumes and lower capital costs in an industrial setting. researchgate.net

Chemical Transformations and Derivatization Studies of 3 4 Chlorophenyl Pentanedioic Acid

Reactions Involving Carboxylic Acid Functionalities

The presence of two carboxylic acid moieties allows for a range of reactions, including the formation of esters, amides, imides, and cyclic anhydrides. These transformations are fundamental in modifying the compound's physical and chemical properties.

Formation of Esters and Diesters

The carboxylic acid groups of 3-(4-chlorophenyl)pentanedioic acid can be readily converted to their corresponding esters and diesters through reactions with various alcohols in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) in the presence of thionyl chloride yields dimethyl 3-(4-chlorophenyl)glutarate. google.com Similarly, diethyl esters can be prepared using ethanol. dtic.mil

These esterification reactions are crucial for several synthetic pathways. For example, the formation of a monoester, such as (S)-3-(4-chlorophenyl)glutaric acid monoester, is a key step in the synthesis of chiral baclofen (B1667701). google.com This asymmetric esterification can be achieved using chiral catalysts. google.com The resulting esters can serve as precursors for further modifications or as the final products themselves.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Reference(s) |

| This compound | Methanol, Thionyl chloride | Dimethyl 3-(4-chlorophenyl)glutarate | google.com |

| This compound | Ethanol | Diethyl this compound | dtic.mil |

| 3-(4-Chlorophenyl)glutaric anhydride (B1165640) | Chiral catalyst, Alcohol | (S)-3-(4-Chlorophenyl)glutaric acid monoester | google.com |

Amidation and Imide Formation Reactions

The carboxylic acid groups can also be transformed into amides and imides through reactions with amines. The direct condensation of carboxylic acids and amines is a common method for amide bond formation. bath.ac.uk This can be facilitated by activating agents or catalysts. bath.ac.uk For example, this compound can be converted to 3-(4-chlorophenyl)glutaric acid diamide (B1670390). google.com

Furthermore, enzymatic methods have been developed for the stereoselective hydrolysis of 3-(4-chlorophenyl)glutaric acid diamide to produce optically active monoamides, such as (R)-3-(4-chlorophenyl)glutaric acid monoamide. nih.gov This monoamide is a valuable intermediate for the synthesis of bioactive molecules. nih.gov The formation of imides is also possible, particularly through the cyclization of the corresponding diamide or monoamide derivatives. For instance, 3-(4-chlorophenyl)glutarimide can be hydrolyzed by specific enzymes to yield the corresponding monoamide. nih.govresearchgate.net

Table 2: Amidation and Imide Formation Reactions

| Reactant | Reagent(s)/Catalyst | Product | Reference(s) |

| This compound | Ammonia (B1221849)/Methanol | 3-(4-Chlorophenyl)glutaric acid diamide | google.com |

| 3-(4-Chlorophenyl)glutaric acid diamide | Amidase enzyme (e.g., from Comamonas sp.) | (R)-3-(4-Chlorophenyl)glutaric acid monoamide | nih.gov |

| 3-(4-Chlorophenyl)glutarimide | Imidase enzyme (e.g., from Alcaligenes faecalis) | (R)-3-(4-Chlorophenyl)glutaric acid monoamide | nih.govresearchgate.net |

Cyclization Reactions and Anhydride Formation

Intramolecular cyclization of this compound can lead to the formation of a cyclic anhydride. This reaction is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetyl chloride. ambeed.com The resulting 3-(4-chlorophenyl)glutaric anhydride is a key intermediate in various synthetic routes. google.comambeed.com For example, it can be used to prepare monoesters through asymmetric alcoholysis with a chiral catalyst. google.com The anhydride ring is susceptible to nucleophilic attack, allowing for the synthesis of a variety of derivatives.

Modifications at the Chlorophenyl Moiety

The chlorophenyl group of the molecule also offers sites for chemical modification, primarily through aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The chlorine atom and the pentanedioic acid side chain on the benzene (B151609) ring influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The chlorine atom is an ortho-, para-directing deactivator, while the alkyl chain with carboxylic acid groups is generally a weak deactivator and also directs to ortho and para positions. However, the bulky nature of the side chain may favor substitution at the position meta to the chlorine atom to some extent due to steric hindrance at the ortho positions. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlkouniv.ac.in The specific conditions and reagents used will determine the outcome of the substitution. For instance, nitration would likely introduce a nitro group at the positions ortho or para to the chlorine atom, though the deactivating effect of the substituents would require forcing conditions.

Nucleophilic Aromatic Substitution with Activated Halides

While simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNA), the presence of strongly electron-withdrawing groups on the aromatic ring can facilitate this reaction. libretexts.orgchemistrysteps.com In the case of this compound, the existing substituents are not strongly activating for SNA. However, if additional activating groups, such as nitro groups, were introduced onto the ring via electrophilic substitution, subsequent nucleophilic displacement of the chloride could become feasible. libretexts.orgchemistrysteps.com This would allow for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate. libretexts.orgscribd.com

Stereospecific and Regioselective Transformations of Derivatives

The prochiral nature of this compound and its derivatives, such as the corresponding anhydride, diesters, and diamides, makes them ideal substrates for stereospecific and regioselective transformations. These reactions, particularly those involving desymmetrization, are of significant interest as they provide access to valuable chiral building blocks for the synthesis of pharmacologically active molecules. Research in this area has heavily focused on chemoenzymatic and organocatalytic methods to achieve high levels of enantioselectivity.

One of the most explored applications for the chiral derivatives of this compound is the synthesis of baclofen, a muscle relaxant, where the (R)-enantiomer is the more active form.

Enzymatic Desymmetrization

Biocatalysis offers a powerful tool for the stereoselective transformation of derivatives of this compound. Enzymes, operating under mild conditions, can distinguish between the two enantiotopic carbonyl groups (or their derivatives) of the prochiral substrate, leading to the formation of a single enantiomer of the product.

Hydrolysis of Diesters and Diamides:

The stereoselective hydrolysis of diesters is a common strategy. For instance, the enzymatic hydrolysis of dimethyl 3-(4-chlorophenyl)glutarate using α-chymotrypsin proceeds with high stereoselectivity. cdnsciencepub.comresearchgate.net This reaction selectively hydrolyzes one of the two ester groups, yielding a chiral monoester.

Similarly, the desymmetrization of 3-(4-chlorophenyl)glutaric acid diamide (CGD) has been achieved using microorganisms that exhibit amidase activity. kyoto-u.ac.jpnih.gov Strains of Comamonas sp. have been identified that produce (R)-3-(4-chlorophenyl)glutaric acid monoamide ((R)-CGM) with very high optical purity. nih.gov This transformation is highly efficient, and the resulting (R)-monoamide is a key intermediate that can be converted to (R)-baclofen via a Hofmann rearrangement. kyoto-u.ac.jpengconfintl.org To enhance the efficiency of this process, protein engineering has been applied to the amidase from Comamonas sp. KNK3-7 (CoAM). A mutant enzyme, L146M, demonstrated increased reactivity and substrate affinity, significantly reducing the reaction time for complete conversion of the diamide. nih.gov

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Key Findings | Reference |

|---|---|---|---|---|---|

| Dimethyl 3-(4-chlorophenyl)glutarate | α-Chymotrypsin | Chiral monoester | High | Demonstrates a chemoenzymatic approach to baclofen synthesis. | cdnsciencepub.comresearchgate.net |

| 3-(4-Chlorophenyl)glutaric acid diamide (CGD) | Comamonas sp. KNK3-7 | (R)-3-(4-Chlorophenyl)glutaric acid monoamide ((R)-CGM) | 98.7% | Screening of microorganisms identified a promising strain for producing the (R)-monoamide. | nih.gov |

| 3-(4-Chlorophenyl)glutaric acid diamide (CGD) | Engineered Amidase (L146M mutant) from Comamonas sp. | (R)-3-(4-Chlorophenyl)glutaric acid monoamide ((R)-CGM) | Not specified | Engineered enzyme significantly improved reaction efficiency and conversion time. | nih.gov |

Hydrolysis of Cyclic Imides:

Another successful enzymatic approach involves the desymmetrization of 3-(4-chlorophenyl)glutarimide (CGI), the cyclic imide derivative. Bacterial strains such as Alcaligenes faecalis and Burkholderia phytofirmans have been shown to stereospecifically hydrolyze CGI to afford (R)-3-(4-chlorophenyl)glutaric acid monoamide ((R)-CGM) with excellent enantiomeric excess. nih.gov The imidase enzyme from Burkholderia phytofirmans was later purified and used with recombinant E. coli cells to achieve a near-quantitative yield and an enantiomeric excess of 99%. engconfintl.org

| Substrate | Biocatalyst (Strain) | Product | Enantiomeric Excess (e.e.) | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-(4-Chlorophenyl)glutarimide (CGI) | Alcaligenes faecalis NBRC13111 | (R)-3-(4-Chlorophenyl)glutaric acid monoamide ((R)-CGM) | 98.1% | Screening identified bacteria capable of stereospecific imide hydrolysis. | nih.gov |

| 3-(4-Chlorophenyl)glutarimide (CGI) | Burkholderia phytofirmans DSM17436 | (R)-3-(4-Chlorophenyl)glutaric acid monoamide ((R)-CGM) | 97.5% | Strain found to have imidase activity for producing (R)-CGM. | engconfintl.orgnih.gov |

| 3-(4-Chlorophenyl)glutarimide (CGI) | Recombinant E. coli with imidase from B. phytofirmans | (R)-3-(4-Chlorophenyl)glutaric acid monoamide ((R)-CGM) | 99% | Bioconversion achieved a 99% yield and high enantiopurity. | engconfintl.org |

Asymmetric Ring-Opening of 3-(4-Chlorophenyl)glutaric Anhydride

The anhydride of this compound is a versatile starting material for asymmetric transformations. Its cyclic and strained nature facilitates ring-opening reactions with various nucleophiles in the presence of a chiral catalyst.

Organocatalyzed Alcoholysis:

The asymmetric ring-opening of 3-(4-chlorophenyl)glutaric anhydride with an alcohol, typically methanol, can be achieved using chiral organocatalysts. Modified Cinchona alkaloids have proven to be effective catalysts for this desymmetrization. researchgate.net For example, using a specific alkaloid catalyst, the reaction with methanol can yield the corresponding chiral hemiester with high enantioselectivity. researchgate.netgoogle.com This provides a key intermediate, (S)-3-(4-chlorophenyl)glutaric acid monoester, which can subsequently be converted into chiral baclofen through reactions like the Curtius or Hofmann rearrangement. google.com

Organocatalyzed Azidation:

A more recent development is the organocatalytic asymmetric addition of an azide (B81097) source to the anhydride. A novel bifunctional Cinchona alkaloid-derived sulfamide (B24259) catalyst has been used to promote the desymmetrization of 3-substituted glutaric anhydrides, including the 4-chlorophenyl derivative, with trimethylsilyl (B98337) azide (TMSN₃). rsc.org This reaction smoothly converts the prochiral anhydride into an enantioenriched hemi-acyl azide, which serves as a precursor to valuable γ-amino acids and γ-lactams. rsc.org

| Nucleophile | Catalyst Type | Product | Enantiomeric Excess (e.e.) | Key Findings | Reference |

|---|---|---|---|---|---|

| Methanol | Modified Cinchona Alkaloid | (S)-3-(4-Chlorophenyl)glutaric acid monoester | Up to 95% | Provides a key intermediate for the synthesis of chiral baclofen. | researchgate.netgoogle.com |

| Trimethylsilyl azide (TMSN₃) | Sulfamide-substituted Cinchona Alkaloid | Enantioenriched hemi-acyl azide | High (not specified) | A novel method for creating chiral γ-amino acid and γ-lactam precursors. | rsc.org |

Role As a Key Intermediate in the Synthesis of Pharmacologically Active Compounds

A Precursor to Gamma-Aminobutyric Acid (GABA) Analogues

3-(4-Chlorophenyl)pentanedioic acid is a cornerstone in the synthesis of several compounds that modulate the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. Its structural framework provides the essential backbone for creating molecules that can interact with GABA receptors, leading to therapeutic effects.

The Synthesis of Baclofen (B1667701) and its Enantiomers

The most prominent application of this compound is as a key starting material in the production of Baclofen, a widely used muscle relaxant for the treatment of spasticity. One common synthetic route begins with the conversion of this compound to its corresponding anhydride (B1165640). This anhydride is then treated with ammonia (B1221849) to form the glutarimide (B196013), which subsequently undergoes a Hofmann rearrangement to yield racemic Baclofen.

The therapeutic activity of Baclofen primarily resides in its (R)-enantiomer. Consequently, the development of enantioselective synthetic methods has been a significant area of research. A notable strategy involves the asymmetric esterification of 3-(4-chlorophenyl)glutaric anhydride, derived from this compound, using a chiral catalyst to produce a key intermediate, (S)-3-(4-chlorophenyl)glutaric acid monoester. This intermediate can then be converted to (S)-baclofen via a Curtius rearrangement or to (R)-baclofen through a Hofmann rearrangement.

The Development of Other Therapeutically Relevant Glutaric Acid Derivatives

The structural motif of this compound has inspired the development of other glutaric acid derivatives with potential therapeutic applications. Research into homologues of Baclofen has led to the synthesis of compounds such as (RS)-5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of (RS)-5-amino-3-(4-chlorophenyl)pentanoic acid. These investigations aim to explore the structure-activity relationships of GABA analogues and to develop new chemical entities with improved pharmacological profiles. The synthesis of these derivatives often involves multi-step sequences that build upon the core glutaric acid structure.

A Contributor to Diverse Pharmaceutical Scaffolds and Lead Compound Generation

The utility of this compound extends beyond the synthesis of GABA analogues. Its structure, featuring a substituted phenyl ring attached to a dicarboxylic acid backbone, makes it a versatile building block for creating a wide array of novel chemical structures. This versatility is crucial in the field of medicinal chemistry, where the generation of diverse molecular scaffolds is a key strategy in the discovery of new drug candidates.

The presence of two carboxylic acid groups allows for a variety of chemical modifications, enabling its incorporation into more complex molecules through techniques like combinatorial chemistry. By systematically reacting this compound with other chemical entities, large libraries of compounds can be generated and screened for biological activity against various therapeutic targets. This approach accelerates the process of lead compound generation, the initial stage of drug discovery that identifies promising molecules for further optimization.

Impurity Profiling and Control Strategies in Pharmaceutical Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs) like Baclofen, the starting materials and intermediates can sometimes carry through to the final product as impurities. This compound is a known process-related impurity in the manufacturing of Baclofen, often designated as Baclofen Impurity D. The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of a drug, making their identification and control a critical aspect of pharmaceutical quality assurance.

Below is an interactive data table summarizing the key compounds mentioned in this article.

| Compound Name | Role/Significance |

| This compound | Key intermediate, Precursor to GABA analogues, Building block for pharmaceutical scaffolds, Known impurity in Baclofen synthesis. |

| Baclofen | Pharmacologically active compound, Muscle relaxant. |

| (R)-Baclofen | The therapeutically active enantiomer of Baclofen. |

| (S)-Baclofen | The less active enantiomer of Baclofen. |

| 3-(4-Chlorophenyl)glutaric anhydride | Intermediate in Baclofen synthesis. |

| 3-(4-Chlorophenyl)glutarimide | Intermediate in Baclofen synthesis. |

| (S)-3-(4-Chlorophenyl)glutaric acid monoester | Chiral intermediate for enantioselective synthesis of Baclofen. |

| (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid | Therapeutically relevant glutaric acid derivative. |

| (RS)-5-Amino-3-(4-chlorophenyl)pentanoic acid | Therapeutically relevant glutaric acid derivative. |

Enzymatic and Biocatalytic Applications of 3 4 Chlorophenyl Pentanedioic Acid and Its Derivatives

Microbial Screening and Enzyme Discovery for Biotransformations

The discovery of robust and selective biocatalysts is the foundational step in developing an efficient enzymatic process. Researchers have conducted extensive screening of microorganisms from various environments to identify enzymes capable of transforming prochiral derivatives of 3-(4-chlorophenyl)pentanedioic acid into valuable chiral synthons. nih.govresearchgate.net These efforts have primarily focused on the desymmetrization of substrates like 3-(4-chlorophenyl)glutaric acid diamide (B1670390) (CGD) and 3-(4-chlorophenyl)glutarimide (CGI). nih.govkyoto-u.ac.jp

Microbial screening campaigns have successfully identified several bacterial strains with the desired catalytic activity. nih.govdokumen.pub For the hydrolysis of CGD, four potent CGD-assimilating microorganisms were isolated, with Comamonas sp. KNK3-7 being the most promising. nih.govdokumen.pub This strain demonstrated the ability to produce (R)-3-(4-chlorophenyl)glutaric acid monoamide ((R)-CGM) with very high optical purity. nih.govdokumen.pub

For the hydrolysis of the cyclic imide (CGI), screening efforts identified Alcaligenes faecalis NBRC13111 and Burkholderia phytofirmans DSM17436 as effective biocatalysts. dokumen.pubresearchgate.net These strains were found to hydrolyze CGI to generate (R)-CGM with excellent enantiomeric excess. dokumen.pubresearchgate.net Another screening effort using 3-(4-chlorophenyl)-glutaronitrile as the substrate led to the isolation of a nitrilase-producing strain, Gibberella intermedia WX12, which produces (S)-4-cyano-3-(4-chlorophenyl)-butyric acid, another key precursor for baclofen (B1667701). nih.gov

These microbial screenings have led to the discovery and characterization of several key enzyme classes:

Amidases : An amidase from Comamonas sp. KNK3-7, referred to as CoAM, was identified, cloned, and sequenced. researchgate.netresearchgate.net This enzyme is responsible for the (R)-selective hydrolysis of the diamide, CGD. researchgate.netresearchgate.net

Imidases : An imidase from Burkholderia phytofirmans DSM17436 (BpIH) and a homologous imidase from Alcaligenes faecalis NBRC13111 (AfIH) were discovered. kyoto-u.ac.jpresearchgate.net These enzymes catalyze the (R)-selective hydrolysis of the cyclic imide, CGI. kyoto-u.ac.jpresearchgate.net The amino acid sequence of BpIH shares a 75% identity with AfIH. dokumen.pubresearchgate.net

Nitrilases : A nitrilase from Gibberella intermedia WX12 was found to be effective in the desymmetric hydrolysis of 3-(4-chlorophenyl)-glutaronitrile. nih.gov

These discoveries provide a toolbox of biocatalysts for the synthesis of optically active derivatives of this compound. nih.gov

Stereoselective Hydrolysis of 3-(4-Chlorophenyl)glutaric Acid Diamides

The desymmetrization of prochiral 3-(4-chlorophenyl)glutaric acid diamide (CGD) represents a highly efficient strategy for producing optically active 3-(4-chlorophenyl)glutaric acid monoamide (CGM). nih.govresearchgate.net This biocatalytic approach avoids the 50% yield limitation of classical kinetic resolutions. kyoto-u.ac.jp The process relies on an amidase that selectively hydrolyzes one of the two enantiotopic pro-chiral amide groups.

The most notable success in this area involves the use of Comamonas sp. KNK3-7. nih.govdokumen.pub This microorganism was selected from a screening program for its ability to produce (R)-CGM from CGD with an exceptional optical purity of 98.7% enantiomeric excess (e.e.). nih.govresearchgate.netdokumen.pubacs.org The reaction exclusively yields the (R)-monoamide, with no formation of the diacid, indicating high selectivity of the amidase. kyoto-u.ac.jp This (R)-selective hydrolysis is particularly valuable as (R)-CGM is a direct precursor to (R)-baclofen (arbaclofen), a pharmacologically important GABAB receptor agonist. nih.govacs.org

The table below summarizes the results from the screening of microorganisms for the (R)-selective hydrolysis of CGD.

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Comamonas sp. KNK3-7 | 3-(4-Chlorophenyl)glutaric acid diamide (CGD) | (R)-3-(4-Chlorophenyl)glutaric acid monoamide ((R)-CGM) | 98.7% | nih.govdokumen.pubacs.org |

| Strain 3-9 (unspecified) | 3-(4-Chlorophenyl)glutaric acid diamide (CGD) | (R)-3-(4-Chlorophenyl)glutaric acid monoamide ((R)-CGM) | 94.4% | kyoto-u.ac.jp |

The amidase from Comamonas sp. KNK3-7 (CoAM) was subsequently cloned and expressed in Escherichia coli, enabling the use of recombinant whole cells as biocatalysts and facilitating efforts to improve the enzyme's efficiency through protein engineering. researchgate.netresearchgate.net

Enzymatic Preparation of Optically Active 3-Substituted Glutaric Acid Monoamides

The enzymatic synthesis of optically active 3-substituted glutaric acid monoamides, particularly (R)-3-(4-chlorophenyl)glutaric acid monoamide ((R)-CGM), has been achieved through two primary biocatalytic routes: the hydrolysis of a prochiral diamide or a prochiral cyclic imide. kyoto-u.ac.jpacs.org Both methods offer a direct, stereoselective pathway to this valuable chiral intermediate, which can be readily converted to the corresponding γ-amino acid via a Hofmann rearrangement. acs.org

Advanced Analytical Characterization Methodologies in Research and Development

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-(4-Chlorophenyl)pentanedioic acid. These techniques provide detailed information about the compound's atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. For instance, in a DMSO-d₆ solvent, the carboxylic acid protons appear as a broad singlet at approximately 12.10 ppm. rsc.org The aromatic protons on the chlorophenyl ring typically appear as two doublets around 7.30-7.33 ppm. rsc.org The methine proton (CH) alpha to the phenyl ring is observed as a multiplet around 3.37-3.45 ppm, while the methylene (B1212753) protons (CH₂) of the pentanedioic acid backbone appear as multiplets in the range of 2.49-2.65 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals include those for the carboxylic acid carbons, the carbons of the aromatic ring, and the aliphatic carbons of the pentanedioic acid chain. For example, in a DMSO-d₆ solvent, the carboxylic acid carbons resonate around 173.3 ppm. rsc.org The aromatic carbons show distinct signals, with the carbon bearing the chlorine atom appearing at a different chemical shift compared to the others. The aliphatic carbons of the pentanedioic acid chain typically appear in the upfield region of the spectrum. rsc.org

| ¹H NMR Chemical Shifts (DMSO-d₆) | ¹³C NMR Chemical Shifts (DMSO-d₆) |

| ~12.10 ppm (s, 2H, COOH) | ~173.3 ppm (C=O) |

| ~7.33 ppm (d, 2H, Ar-H) | Aromatic carbons |

| ~7.30 ppm (d, 2H, Ar-H) | |

| ~3.41 ppm (m, 1H, CH) | |

| ~2.60 ppm (m, 4H, CH₂) |

Data compiled from representative spectra and may vary slightly based on experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which aids in confirming the elemental composition.

In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight (242.65 g/mol ). pharmacompass.com Common adducts observed in electrospray ionization (ESI) include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing an unambiguous identification of the compound. For example, the calculated m/z for the [M+Na]⁺ adduct of C₁₁H₁₁ClO₄ is 265.0238, which can be confirmed with high precision by HRMS. uni.lu

| Ion | Calculated m/z |

| [M+H]⁺ | 243.0419 |

| [M+Na]⁺ | 265.0238 |

| [M-H]⁻ | 241.0273 |

Predicted m/z values.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption peaks for this compound include a broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. google.com A strong absorption peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid carbonyl group. google.com The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, while C-H stretching and bending vibrations for both the aromatic and aliphatic parts of the molecule are also observed.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | ~1700 |

| C-Cl stretch | Fingerprint region |

| Aromatic C-H stretch | ~3000-3100 |

| Aliphatic C-H stretch | ~2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the aromatic ring. The UV-Vis spectrum of this compound dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, typically shows absorption maxima characteristic of the chlorophenyl chromophore. These absorptions are due to π → π* transitions within the benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. For instance, the UV absorption spectrum of related salts has been measured between 230 and 290 nm to determine concentration. google.com

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from related impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. lgcstandards.com It is widely used in quality control to ensure the compound meets specified purity levels. lookchem.com

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is a necessary prerequisite to increase their volatility for GC analysis. This process involves chemically modifying the analyte to produce a derivative that is more amenable to GC separation and detection.

Derivatization can be achieved through various methods, including esterification of the carboxylic acid groups. For instance, reaction with an alcohol in the presence of an acid catalyst can convert the dicarboxylic acid into its corresponding diester, which is significantly more volatile. Another approach involves silylation, where the acidic protons are replaced by a trimethylsilyl (B98337) group.

Once derivatized, the volatile derivative of this compound can be analyzed by GC, typically using a flame ionization detector (FID) for quantification. The choice of the stationary phase in the GC column is critical and is selected based on the polarity of the derivative to ensure optimal separation from other components in the sample matrix. In some applications, 3-(4-chlorophenyl)propionic acid has been utilized as an internal standard to enhance the accuracy and precision of quantitative measurements. The use of GC-FID allows for the determination of the purity of this compound and can be employed to quantify it in various samples.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (

Computational Chemistry and Theoretical Studies of 3 4 Chlorophenyl Pentanedioic Acid

Molecular Modeling and Conformational Analysis

A thorough investigation into the molecular mechanics and conformational landscape of 3-(4-Chlorophenyl)pentanedioic acid has not been prominently published. Such a study would typically involve the use of force fields to identify the molecule's most stable three-dimensional structures. The presence of five rotatable bonds suggests a complex conformational space. Understanding the preferred conformations is crucial as it dictates how the molecule interacts with its environment, including solvents and reactants. Basic computational properties have been predicted by various chemical suppliers.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 74.6 Ų | chemicalbook.com |

| n-octanol/water partition coefficient (LogP) | 2.373 | chemicalbook.com |

| Hydrogen Bond Acceptors | 2 | chemicalbook.com |

| Hydrogen Bond Donors | 2 | chemicalbook.com |

This table is generated based on predicted data from chemical suppliers and not from dedicated conformational analysis studies.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of a molecule. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These descriptors are fundamental in predicting sites susceptible to electrophilic or nucleophilic attack. While DFT is a standard method for such investigations, specific studies applying it to this compound are not readily found in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR and IR spectra. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure. While experimental spectroscopic data for this compound is available from suppliers, published research validating this data through theoretical calculations is not apparent.

Elucidation of Reaction Mechanisms and Transition State Analysis

As an intermediate in the synthesis of Baclofen (B1667701), this compound undergoes several chemical transformations. pnu.ac.ir Theoretical studies could be employed to map the potential energy surfaces of these reactions, identify transition states, and calculate activation energies. This would provide a detailed, atomistic understanding of the reaction pathways, which could be invaluable for optimizing synthetic routes. However, such theoretical investigations into the reaction mechanisms involving this specific glutaric acid derivative have not been published.

In Silico Studies of Molecular Recognition and Interactions

In silico techniques, such as molecular docking, are critical for understanding how a molecule might interact with biological targets. While Baclofen itself has been the subject of numerous docking studies to understand its interaction with GABA receptors, similar molecular recognition studies focusing on its precursor, this compound, are absent from the literature. Such studies could reveal potential off-target interactions or inform the design of new derivatives.

Advanced Applications and Emerging Research Directions

Integration into Advanced Materials Science

The bifunctional nature of 3-(4-chlorophenyl)pentanedioic acid, possessing two carboxylic acid groups, allows it to act as a linker or ligand in the construction of complex supramolecular architectures. This property is being actively exploited in materials science for the creation of novel materials with tailored functionalities.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

While specific research on the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is still an emerging area, its structural characteristics make it a promising candidate for this application. MOFs are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The dicarboxylic acid nature of this compound allows it to link metal centers, forming extended, crystalline networks. The presence of the chlorophenyl group can influence the framework's properties, such as pore size, stability, and selectivity, by introducing specific steric and electronic effects. It is listed as an organic framework building block by some chemical suppliers, indicating its potential in this field. ambeed.com

Development of Coordination Polymers and Other Hybrid Materials

Significant progress has been made in utilizing this compound in the synthesis of coordination polymers. nih.govfigshare.com These materials are similar to MOFs but can have a wider range of dimensionalities, from one-dimensional chains to three-dimensional networks.

Recent studies have demonstrated the successful design and synthesis of new one-dimensional coordination polymers using 3-(4-chlorophenyl)glutaric acid (H2CPG) as a mixed ligand. nih.govfigshare.com For instance, two new coordination polymers, [M(L)(HCPG)2(H2O)2] where M is Cobalt (Co) or Nickel (Ni) and L is N,N'-bis(4-methylpyridin-4-yl)-2,6-naphthalene dicarboxylamide, have been synthesized and characterized. nih.govfigshare.com These coordination polymers have shown potential as ultra-versatile fluorescent sensors for the detection of various antibiotics and for sensing pH levels. nih.govfigshare.com The 3-(4-chlorophenyl)glutaric acid ligand plays a crucial role in the structure and function of these materials. nih.govfigshare.com It also acts as a subunit in lanthanide complexes. biosynth.com

Exploration of Novel Glutaric Acid Derivatives with Tailored Properties

Researchers are actively exploring the synthesis of novel derivatives of this compound to create compounds with specific, tailored properties for various applications. This often involves modifying the carboxylic acid groups or the aromatic ring.

A key area of this research is in the synthesis of intermediates for pharmaceuticals. For example, 3-(4-chlorophenyl)glutaric acid is a known impurity of Baclofen (B1667701), a muscle relaxant. pharmaffiliates.com The synthesis of derivatives such as 3-(4-chlorophenyl)glutarimide and subsequently 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) from 3-(4-chlorophenyl)glutaric acid is a well-documented process. ajchem-b.com

Furthermore, research into the synthesis of optically active 3-substituted glutaric acid monoamides from their corresponding diamides has been explored, with 3-(4-chlorophenyl)glutaric acid diamide (B1670390) being a key substrate in these studies. google.com These optically active compounds are valuable as intermediates in the pharmaceutical industry. google.com The development of efficient and environmentally friendly chromatographic methods for the simultaneous determination of these derivatives is also an active area of research. researchgate.net

Sustainable Chemical Processes for Production and Transformation

The development of green and sustainable chemical processes is a major focus in modern chemistry. For the production and transformation of this compound and its derivatives, researchers are investigating more environmentally friendly methods.

One study reports a "Green Protocol" for the synthesis of β-(p-chlorophenyl) glutaric acid. ajchem-b.com This method involves the reaction of ethyl acetoacetate (B1235776) with p-chlorobenzaldehyde in the presence of a base, followed by hydrolysis. ajchem-b.com The process aims to be more efficient and utilize less hazardous reagents. ajchem-b.com

The use of biocatalysis is another promising avenue for sustainable synthesis. A patent describes a method for producing optically active 3-substituted glutaric acid monoamides using microorganisms. google.com This chemoenzymatic approach offers a short and convenient synthesis route to enantiomerically pure compounds. google.com While this patent focuses on the transformation of a derivative, the principles of using enzymatic or microbial processes could potentially be applied to the synthesis of the parent acid itself.

Additionally, research into the green synthesis of glutaric acid, in general, using reagents like hydrogen peroxide as an oxidant, could pave the way for more sustainable production methods for its derivatives, including this compound. researchgate.net

Interactive Data Table

| Derivative | Application/Research Focus | Key Findings | Reference |

| [M(L)(HCPG)2(H2O)2] (M=Co, Ni) | Fluorescent Sensors | Ultraversatile sensors for antibiotics and pH. | nih.govfigshare.com |

| 3-(4-Chlorophenyl)glutarimide | Pharmaceutical Intermediate | Intermediate in the synthesis of Baclofen. | ajchem-b.com |

| Optically Active 3-(4-Chlorophenyl)glutaric Acid Monoamide | Pharmaceutical Intermediate | Produced via chemoenzymatic synthesis for use in pharmaceuticals. | google.com |

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for detecting 3-(4-Chlorophenyl)pentanedioic acid as a pharmaceutical impurity?

- Methodological Answer : Reverse-phase HPLC with a C18 column is recommended. Use a mobile phase of acetonitrile:water (60:40 v/v) with 0.1% trifluoroacetic acid to enhance peak resolution. Detection at 254 nm is suitable due to the compound’s aromatic chromophore. This approach is validated for identifying Baclofen Impurity 1, as referenced in pharmacopeial standards .

Q. How should researchers design a safe handling protocol for this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures aligned with GHS hazard codes H303 (harmful if swallowed), H313 (skin contact), and H333 (inhalation risks). Use fume hoods for synthesis, wear nitrile gloves, and implement waste segregation protocols. Collaborate with certified waste management services for disposal, as outlined in safety guidelines .

Q. What experimental parameters differentiate alkylation and malonic acid synthesis routes for this compound?

- Methodological Answer :

- Alkylation : Requires aryl halide substrates and strong bases (e.g., NaH) in anhydrous THF. Yields range from 60–75% but may produce regioisomers requiring column purification.

- Malonic Acid Route : Uses diethyl malonate and 4-chlorobenzyl chloride under acidic conditions. Higher yields (~85%) but demands precise pH control during hydrolysis.

Compare via TLC and NMR to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Perform meta-analysis of published IC50 values, focusing on assay conditions (e.g., cell lines, incubation times). For anticonvulsant studies, validate findings using in vivo models (e.g., maximal electroshock tests in rodents) and correlate with structural modifications, such as esterification of carboxyl groups .

Q. What computational strategies predict this compound’s interactions with neurological targets like GABA receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) with the GABA_B receptor (PDB: 4M5H). Parameterize the compound’s SMILES string (e.g.,

C1=CC(=CC=C1C(CC(CC(=O)O)=O)Cl)) and apply Monte Carlo simulations to assess binding affinity. Validate predictions via electrophysiology assays .

Q. How to establish structure-activity relationships (SAR) for anticonvulsant analogs of this compound?

- Methodological Answer :

- Synthesize derivatives with modified phenyl rings (e.g., 3,4-dichloro substitution) or carboxyl group replacements (e.g., amides).

- Test in vitro GABA uptake inhibition and in vivo seizure models.

- Apply QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Prioritize analogs with ClogP < 3.0 for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.